molecular formula C19H14ClN3O3S2 B2559970 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-08-4

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2559970
CAS No.: 850916-08-4
M. Wt: 431.91
InChI Key: UTVGKYUPMOFQCD-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 2-chlorophenylmethylsulfanyl group and a 4-nitrophenyl group. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

  • Formation of the Thienopyrimidine Core: : The thienopyrimidine core can be synthesized through a cyclization reaction involving appropriate starting materials such as thiourea and α,β-unsaturated carbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

  • Introduction of the 2-Chlorophenylmethylsulfanyl Group: : The 2-chlorophenylmethylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

  • Introduction of the 4-Nitrophenyl Group: : The 4-nitrophenyl group can be introduced through a coupling reaction. This involves the reaction of the thienopyrimidine core with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but different heterocyclic systems.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group but different core structures.

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the 2-chlorophenylmethylsulfanyl and 4-nitrophenyl groups enhances its potential as a multifunctional compound with diverse applications in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S2/c20-15-4-2-1-3-12(15)11-28-19-21-16-9-10-27-17(16)18(24)22(19)13-5-7-14(8-6-13)23(25)26/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVGKYUPMOFQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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